CDK-IN-4.35 -

CDK-IN-4.35

Catalog Number: EVT-1534512
CAS Number:
Molecular Formula: C22H25N7S
Molecular Weight: 419.551
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK-IN-4.35 is a novel potent inhibitor of cyclin-dependent kinases (CDKs) 2, 5, and 9, displaying activities across more than 60 cancer cell line.
Synthesis Analysis

Methods and Technical Details
The synthesis of CDK-IN-4.35 involves several key steps, primarily utilizing palladium-catalyzed coupling reactions. A notable method includes the Suzuki coupling reaction of boronic acids with halogenated pyrimidines, followed by Buchwald-Hartwig amination to introduce various aromatic amines. For instance, the synthesis begins with the preparation of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine through a Suzuki reaction, which is then aminated with specific pyrazoles or thiazolamines under controlled conditions. The yields for these reactions typically range from 13% to 69%, depending on the specific reagents and conditions used .

Molecular Structure Analysis

Structure and Data
CDK-IN-4.35 features a complex molecular structure characterized by multiple heterocycles, including pyrazole and pyrimidine rings. The precise molecular formula and weight can be derived from its structural components, which include nitrogen-rich heterocycles that contribute to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with cyclin-dependent kinases, influencing its binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reactions involved in the synthesis of CDK-IN-4.35 include Suzuki coupling and Buchwald-Hartwig amination. These reactions are facilitated by palladium catalysts under specific conditions (e.g., temperature and solvent choice) to ensure high yields and purity. Reaction monitoring is typically performed using thin-layer chromatography, while purification is achieved through flash column chromatography .

Mechanism of Action

Process and Data
CDK-IN-4.35 functions as an inhibitor of cyclin-dependent kinase 2 by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream targets involved in cell cycle progression. This inhibition disrupts normal cell cycle regulation, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The compound's efficacy can be measured through biochemical assays that assess its ability to inhibit kinase activity in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of CDK-IN-4.35 include its solubility profile, melting point, and stability under various conditions. Typically, compounds in this class exhibit moderate solubility in organic solvents but may have limited aqueous solubility, which can affect bioavailability. Chemical properties such as pKa values, logP (partition coefficient), and stability under physiological conditions are also critical for understanding its pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses
CDK-IN-4.35 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit cell proliferation by targeting cyclin-dependent kinases. Research has shown that compounds like CDK-IN-4.35 can be effective against various cancer cell lines, making them promising candidates for further development into therapeutic agents . Additionally, studies on CDK inhibitors contribute to understanding cell cycle regulation mechanisms, providing insights into novel treatment strategies for diseases characterized by dysregulated cell growth.

Introduction to Cyclin-Dependent Kinases (CDKs) and Therapeutic Targeting

CDK Family: Classification and Functional Roles in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) constitute a family of 20 serine/threonine kinases that orchestrate eukaryotic cell cycle progression, transcription, DNA repair, and metabolic functions [3] [8]. These kinases are classified into three functional subgroups based on their primary biological roles:

  • Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6): Govern phase-specific transitions (G1/S, S, G2/M) through phosphorylation of retinoblastoma (Rb) protein and downstream transcription factors [7] [10].
  • Transcriptional CDKs (CDK7, CDK8, CDK9, CDK12/13): Regulate RNA polymerase II activity, enabling transcription initiation and elongation [3] [8].
  • Atypical CDKs (CDK5, CDK14-20): Participate in specialized processes like neuronal development (CDK5) and Wnt signaling (CDK14) [3].

CDK activation requires binding to cyclin partners (e.g., CDK2-cyclin E for G1/S transition) and phosphorylation by CDK-activating kinases (CAKs). The PSTAIRE helix within CDKs facilitates cyclin binding, while the T-loop regulates substrate access to the catalytic site [8]. Table 1 summarizes core CDK-cyclin partnerships and functions.

Table 1: Functional Classification of Major CDKs and Cyclin Partners

CDKCyclin PartnerPrimary FunctionCell Cycle Phase
CDK1Cyclin BM-phase transitionG2/M
CDK2Cyclin E/ADNA replication initiationG1/S, S
CDK4/6Cyclin DRb phosphorylation, G1 progressionG1
CDK7Cyclin HCAK activity, transcriptionAll phases
CDK9Cyclin T/KRNA polymerase II phosphorylationTranscription

CDK Dysregulation in Oncogenesis and Disease Pathogenesis

Dysregulation of CDK activity is a hallmark of carcinogenesis, driven by:

  • Genomic Amplifications/Mutations: CDK4/6 amplifications occur in 90% of breast cancers, while CDK12 mutations are prevalent in ovarian carcinomas [3] [6].
  • Cyclin Overexpression: Cyclin E overexpression shortens G1 phase, enabling unchecked DNA replication in 30% of NSCLCs [9].
  • CKI Inactivation: p16INK4A loss (via deletion or methylation) derepresses CDK4/6 in 80% of pancreatic adenocarcinomas [6].

CDK2 hyperactivation promotes BRCA-deficient tumor survival via homologous recombination repair, while CDK5 dysregulation drives migration in glioblastoma through focal adhesion kinase phosphorylation [1] [6]. Table 2 highlights CDK alterations across malignancies.

Table 2: Oncogenic CDK Alterations in Human Cancers

CDKAlteration TypeCancer TypeFrequency
CDK4AmplificationSarcoma, Melanoma15-25%
CDK6OverexpressionLeukemia, Glioblastoma30-40%
CDK2Transcriptional upregulationOvarian, Prostate50-70%
CDK12Mutation/DeletionOvarian, Prostate5-10%

Rationale for CDK Inhibition in Cancer Therapy

Therapeutic CDK inhibition exploits two vulnerabilities:

  • Cell Cycle Addiction: Tumors with Rb pathway lesions (e.g., triple-negative breast cancer) depend on CDK4/6 for proliferation [10].
  • Transcriptional Dependency: MYC-driven cancers require CDK7/9 for oncoprotein synthesis [5].

Selective inhibitors minimize toxicity compared to first-generation pan-CDK inhibitors (e.g., Flavopiridol), which broadly suppress CDK1/2/4/6/9 (IC50: 10-300 nM) but cause dose-limiting neutropenia [5] [10]. CDK-IN-4.35 exemplifies next-generation agents targeting specific CDK nodes to preserve physiological kinase functions.

Properties

Product Name

CDK-IN-4.35

IUPAC Name

5-((2-Aminoethyl)thio)-3-isopropyl-N-(4-(pyridin-2-yl)benzyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Molecular Formula

C22H25N7S

Molecular Weight

419.551

InChI

InChI=1S/C22H25N7S/c1-14(2)18-19-20(29-28-18)21(27-22(26-19)30-12-10-23)25-13-15-6-8-16(9-7-15)17-5-3-4-11-24-17/h3-9,11,14H,10,12-13,23H2,1-2H3,(H,28,29)(H,25,26,27)

InChI Key

PCQPAKMJSYGXRE-UHFFFAOYSA-N

SMILES

CC(C1=C2N=C(SCCN)N=C(NCC3=CC=C(C4=NC=CC=C4)C=C3)C2=NN1)C

Solubility

Soluble in DMSO

Synonyms

CDK-IN-4.35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.